molecular formula C9H11NO2 B13004073 6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde

6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Cat. No.: B13004073
M. Wt: 165.19 g/mol
InChI Key: VIWIPZOGQIKZJY-UHFFFAOYSA-N
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Description

6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a chemical compound with the molecular formula C9H11NO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde typically involves the reaction of isopropylamine with a suitable pyridine derivative under controlled conditions. One common method involves the use of Meldrum’s acid, triethyl orthoformate, and aniline to prepare intermediates, which then react with active methylene nitriles to afford the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have shown antiproliferative activity by inhibiting the growth of cancer cells . The exact molecular targets and pathways are still under investigation, but it is believed that the compound interferes with cellular processes critical for cancer cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is unique due to its specific isopropyl substitution, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-oxo-6-propan-2-yl-1H-pyridine-3-carbaldehyde

InChI

InChI=1S/C9H11NO2/c1-6(2)8-4-3-7(5-11)9(12)10-8/h3-6H,1-2H3,(H,10,12)

InChI Key

VIWIPZOGQIKZJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C(=O)N1)C=O

Origin of Product

United States

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